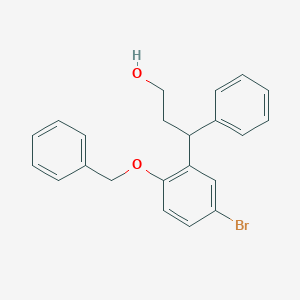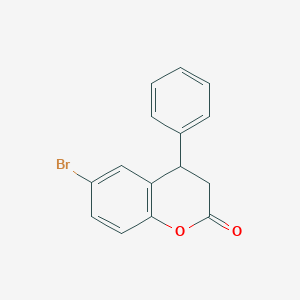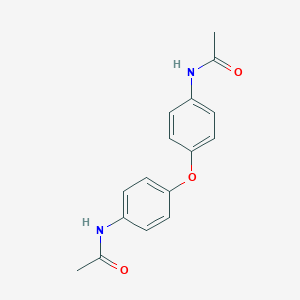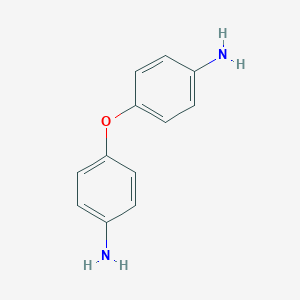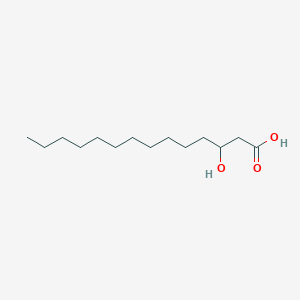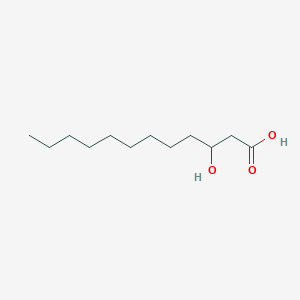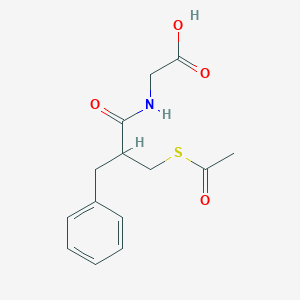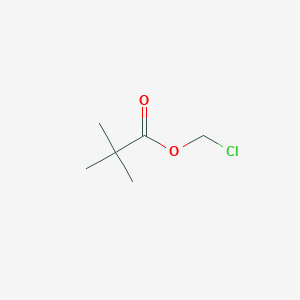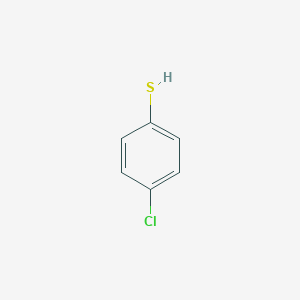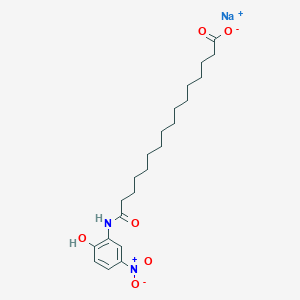
Sodium N-(2-hydroxy-5-nitrophenyl)palmitamidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium N-(2-hydroxy-5-nitrophenyl)palmitamidate is a chemical compound with the molecular formula C22H33N2NaO6. It is known for its unique structure, which includes a palmitamidate group attached to a nitrophenyl ring. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sodium N-(2-hydroxy-5-nitrophenyl)palmitamidate typically involves the reaction of palmitic acid with 2-hydroxy-5-nitroaniline in the presence of a suitable base, such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:
- Dissolving palmitic acid in an organic solvent.
- Adding 2-hydroxy-5-nitroaniline to the solution.
- Introducing sodium hydroxide to facilitate the reaction.
- Stirring the mixture at an elevated temperature until the reaction is complete.
- Isolating the product through filtration and purification techniques.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction parameters such as temperature, pressure, and mixing speed. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions: Sodium N-(2-hydroxy-5-nitrophenyl)palmitamidate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The hydroxyl group can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Products include various oxidized forms of the nitrophenyl group.
Reduction: The major product is the corresponding amino derivative.
Substitution: Substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
Sodium N-(2-hydroxy-5-nitrophenyl)palmitamidate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and analytical chemistry.
Biology: Employed in biochemical assays to study enzyme activities and protein interactions.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of Sodium N-(2-hydroxy-5-nitrophenyl)palmitamidate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The nitrophenyl group plays a crucial role in these interactions, often participating in redox reactions and forming covalent bonds with target molecules. The palmitamidate group enhances the compound’s lipophilicity, facilitating its incorporation into lipid membranes and cellular structures.
Comparación Con Compuestos Similares
Sodium N-(2-hydroxy-5-nitrophenyl)palmitamidate can be compared with other similar compounds, such as:
Sodium N-(2-hydroxy-5-nitrophenyl)stearamidate: Similar structure but with a stearamidate group instead of a palmitamidate group.
Sodium N-(2-hydroxy-5-nitrophenyl)oleamidate: Contains an oleamidate group, differing in the degree of unsaturation.
Sodium N-(2-hydroxy-5-nitrophenyl)myristamidate: Features a myristamidate group, which is shorter than the palmitamidate group.
Uniqueness: The uniqueness of this compound lies in its specific combination of the nitrophenyl and palmitamidate groups, which confer distinct chemical and physical properties. This combination makes it particularly useful in applications requiring both hydrophilic and lipophilic characteristics.
Propiedades
Número CAS |
60301-88-4 |
|---|---|
Fórmula molecular |
C22H36N2NaO4 |
Peso molecular |
415.5 g/mol |
Nombre IUPAC |
sodium;16-(2-hydroxy-5-nitroanilino)-16-oxohexadecanoate |
InChI |
InChI=1S/C22H36N2O4.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-22(26)23-20-18-19(24(27)28)16-17-21(20)25;/h16-18,25H,2-15H2,1H3,(H,23,26); |
Clave InChI |
GPUGPYNQPPEPPR-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])NC(=O)CCCCCCCCCCCCCCC(=O)[O-])O.[Na+] |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])O.[Na] |
Key on ui other cas no. |
60301-88-4 |
Sinónimos |
N-(2-Hydroxy-5-nitrophenyl)hexadecanamide Sodium Salt; 2-(N-Hexadecanoylamino)_x000B_-4-nitrophenol Sodium Salt; 2-Hexadecanoylamino-4-nitrophenol Sodium Salt; 2’-Hydroxy-5’-_x000B_nitrohexadecananilide Sodium Salt; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



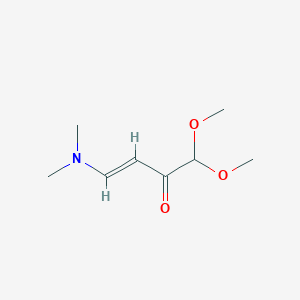
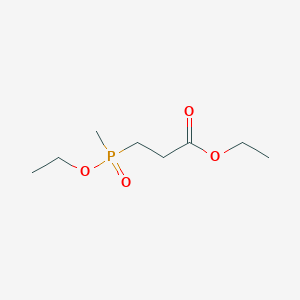
![Benzenemethanol, 3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-(phenylmethoxy)-](/img/structure/B41474.png)
